molecular formula C18H13Cl2FN4O2S2 B2356781 2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-62-9

2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2356781
CAS RN: 868976-62-9
M. Wt: 471.35
InChI Key: LWNSURVPKZUFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2FN4O2S2 and its molecular weight is 471.35. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Agents : Compounds incorporating fluorine and thiadiazole rings have been studied for their potential antibacterial activities. The synthesis of new molecules with these pharmacophores indicates a promising approach towards developing potent antibacterial agents. These compounds exhibit significant activity against various bacterial strains at low concentrations, suggesting their utility in combating bacterial infections (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

  • Anticancer Agents : The design and synthesis of benzothiazole derivatives, including those with fluorine substitutions, have been explored for their anticancer properties. These derivatives have shown efficacy against multiple cancer cell lines, indicating their potential as anticancer agents. The structural modification and incorporation of specific substituents are critical in modulating their antitumor properties (Derya Osmaniye, Serkan Levent, et al., 2018).

  • Antimicrobial Activity : Novel synthetic routes have led to the creation of fluorinated benzothiazoles with significant antimicrobial activity. These compounds demonstrate a broad spectrum of action against various microbial strains, highlighting their potential as antimicrobial agents. The specific structural features of these compounds, such as the presence of halogen atoms, contribute to their biological activities (Vikas Padalkar, Vinod D. Gupta, et al., 2014).

  • Enzyme Inhibition : The inhibition of tumor-associated isozymes, such as carbonic anhydrase IX, by halogenated sulfonamides, including those with thiadiazole structures, has been investigated. These inhibitors display potent activity against specific isozymes, suggesting their potential application in targeted cancer therapies. The fluorinated compounds, in particular, show distinct inhibition profiles, offering insights into designing more effective and selective inhibitors (M. Ilies, D. Vullo, et al., 2003).

properties

IUPAC Name

2,5-dichloro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN4O2S2/c19-11-3-6-14(20)13(7-11)16(27)23-17-24-25-18(29-17)28-9-15(26)22-8-10-1-4-12(21)5-2-10/h1-7H,8-9H2,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSURVPKZUFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.